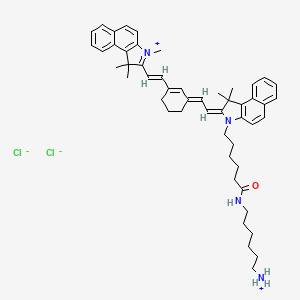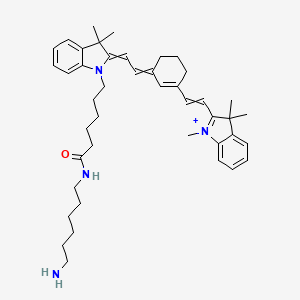
DBCO-Säure
Übersicht
Beschreibung
DBCO-Acid is a non-activated building block that adds minimal spacer to modified molecules . In the presence of activators such as EDC or HATU, this reagent can be used to derivatize amine-containing molecules through a stable amide bond .
Molecular Structure Analysis
DBCO-Acid has a chemical formula of C19H15NO3 . It contains a total of 40 bonds; 25 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 eight-membered ring, 2 twelve-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis
DBCO-Acid is commonly used for copper-free Click Chemistry reactions . It can react with azide-tagged molecules or biomolecules by strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction .Physical And Chemical Properties Analysis
DBCO-Acid has a molecular weight of 305.33 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Spannungs-geförderte Azid-Alkin-Cycloaddition (SPAAC)-Reaktionen
DBCO-Säure wird häufig in SPAAC-Reaktionen eingesetzt {svg_1}. Diese Reaktionen vermeiden die Biotoxizität, die durch die Verwendung von Cu(I)-Katalysatoren verursacht wird {svg_2}. Unter verschiedenen Cyclooctinsystemen haben die DBCO-Serien die höchste Reaktionsaktivität gezeigt {svg_3}.
Synthese von Aza-Dibenzocyclooctyn (DIBAC) und Biarylazacyclooctynon (BARAC)
This compound spielt eine entscheidende Rolle bei der Synthese von DIBAC und BARAC {svg_4}. Diese Moleküle sind wichtig in der bioorthogonalen Chemie, die sich auf chemische Umwandlungen bezieht, die in lebenden Systemen stattfinden können, ohne natürliche biologische Prozesse zu stören {svg_5}.
Bioorthogonale Chemie
This compound wird in der bioorthogonalen Chemie umfassend eingesetzt {svg_6}. Dieses Gebiet hat viele Bereiche der Biologie und Medizin revolutioniert, von der Grundlagenforschung bis hin zur Medikamentenentwicklung und Diagnostik {svg_7}.
Proteinimmobilisierung
This compound kann zur Oberflächenmodifikation von achtarmigen Poly(ethylenglykol) verwendet werden, wodurch es für SPAAC mit PEG-bis-Azid anfällig wird, was zur Bildung von Hydrogelen führt {svg_8}. Diese Hydrogele sind nützlich für die Proteinimmobilisierung {svg_9}.
Biomolekülmodifikation
Zu den gebräuchlichen DBCO-Reagenzien gehören this compound, DBCO-Amin, DBCO-PEG-COOH und DBCO-PEG-Amin {svg_10}. Diese Reagenzien haben eine sehr hohe Reaktionsspezifität für Azide und können verwendet werden, um Biomoleküle wie Peptide, Proteine und Enzyme zu modifizieren {svg_11}.
DNA- und RNA-Reinigung und -Studie
DBCO-Magnetperlen können azidmarkierte Biomoleküle kovalent auf einer Magnetperlenmatrix binden {svg_12}. Diese Eigenschaft ist nützlich für die Reinigung und Untersuchung von DNA und RNA {svg_13}.
Biomedizinische Anwendungen
Kupferfreie Klickchemie, einschließlich SPAAC, ermöglicht eine schnelle und spezifische chemische Konjugation unter wässrigen Bedingungen, ohne dass toxische Katalysatoren erforderlich sind {svg_14}. This compound ist ein wichtiger Bestandteil dieser Reaktionen, die zu einem Paradigmenwechsel geführt haben und zeigen, dass künstliche chemische Reaktionen auf Zelloberflächen, im Zellcytosol oder im Körper stattfinden können {svg_15}.
Molekularbildgebung und Wirkstoffabgabe
This compound ermöglicht eine effiziente und effektive molekulare Bildgebung und Wirkstoffabgabe für Diagnose und Therapie {svg_16}. Dies ist besonders nützlich bei In-vivo-Studien {svg_17}.
Wirkmechanismus
Target of Action
DBCO-acid, also known as Dibenzocyclooctyne-acid, is primarily used in strain-promoted copper-free azide-alkyne click chemistry reactions . It reacts selectively with azide functionalized compounds or biomolecules . In the context of drug delivery, DBCO-acid can be used for the surface modification of eight-arm poly(ethylene glycol), making it susceptible to strain promoted alkyne-azide cycloaddition (SPAAC) with PEG-bis-azide leading to the formation of hydrogels .
Mode of Action
The mode of action of DBCO-acid involves a reaction with azides without the need for a Cu (I) catalyst due to the strained nature of the alkyne, resulting in the formation of a fast and stable triazole linkage . This reaction is part of a set of bio-orthogonal click reactions, a set of reactions exclusively targeting non-native molecules within biological systems .
Biochemical Pathways
In the biochemical context, DBCO-acid is used to modify hyaluronic acid (HA) with DBCO, producing HA-PEG4-DBCO, which is then conjugated with 4-arm PEG azide through SPAAC . This process leads to the formation of cross-linkable hyaluronic acid derived hydrogels .
Pharmacokinetics
Its use in drug delivery systems suggests that its adme properties would be largely dependent on the specific drug delivery system in which it is incorporated .
Result of Action
The result of DBCO-acid’s action is the formation of a stable triazole linkage . This linkage is used in the creation of hydrogels, which are useful for protein immobilization . In the context of drug delivery, these hydrogels can be used as injectable scaffolds in the engineering of cartilage tissue .
Action Environment
The action of DBCO-acid is influenced by the presence of azide functionalized compounds or biomolecules, as these are necessary for the strain-promoted alkyne-azide cycloaddition (SPAAC) to occur .
Safety and Hazards
DBCO-Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
DBCO-acid plays a significant role in biochemical reactions, particularly in the field of click chemistry . It interacts with azide-tagged molecules or biomolecules to form a stable triazole .
Cellular Effects
The effects of DBCO-acid on cells are primarily related to its ability to modify cellular proteins and lipids . Through SPAAC, DBCO-acid can selectively label cellular target proteins and lipids, allowing for specific studies of drug target engagement with drug surrogates in live cells . This modification can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
DBCO-acid exerts its effects at the molecular level through its ability to undergo SPAAC with azide-containing molecules . This reaction results in the formation of a stable triazole linkage . The DBCO group in DBCO-acid can bind to azide-tagged molecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, DBCO-acid demonstrates stability and minimal degradation, making it suitable for long-term studies . The reactivity of the DBCO functional group can decrease over time due to oxidation and addition of water to the triple bond .
Dosage Effects in Animal Models
Its biocompatibility and lack of requirement for a copper catalyst make it a promising candidate for in-vivo studies .
Metabolic Pathways
DBCO-acid is involved in the metabolic pathway of sialic acids . It can be incorporated onto azido-modified sialic acid through SPAAC .
Transport and Distribution
DBCO-acid can be transported and distributed within cells and tissues through its ability to undergo SPAAC with azide-tagged molecules . This allows DBCO-acid to be localized or accumulated in specific areas within the cell .
Subcellular Localization
The subcellular localization of DBCO-acid and its effects on activity or function are largely dependent on the azide-tagged molecules it interacts with . The SPAAC reaction allows DBCO-acid to be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(11-12-19(22)23)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLOVDOICXITOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353016-70-2 | |
| Record name | 11,12-Didehydro-gamma-oxodibenz[b,f]azocine-5(6H)-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does DBCO-acid facilitate surface functionalization? What makes it suitable for this purpose?
A1: DBCO-acid plays a crucial role in surface functionalization due to its ability to participate in copper-free click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO moiety readily reacts with azide-containing molecules, forming a stable triazole linkage. [] This reaction is highly selective, efficient, and proceeds under mild conditions without requiring toxic copper catalysts, making it ideal for bioconjugation and surface modification applications.
Q2: What are the advantages of using thiol-alkyne click chemistry over azide-alkyne click chemistry in conjunction with DBCO-acid for surface functionalization, as highlighted by the research?
A2: While the research demonstrated that both azide-alkyne and thiol-alkyne click chemistry are viable methods for surface functionalization using DBCO-acid, the study revealed that the thiol-alkyne route resulted in a higher density of immobilized molecules on the surface. [] This difference in immobilization efficiency could be attributed to factors like reaction kinetics, steric hindrance, or the stability of the formed linkages. The higher surface density achievable with thiol-alkyne click chemistry makes it a potentially more advantageous approach, particularly when aiming for a high density of functional molecules on the surface, which is often desirable in biological applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)






![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)
